molecular formula C8H6O2S2 B3251522 Methyl thieno[2,3-b]thiophene-2-carboxylate CAS No. 20969-37-3

Methyl thieno[2,3-b]thiophene-2-carboxylate

Cat. No.: B3251522
CAS No.: 20969-37-3
M. Wt: 198.3 g/mol
InChI Key: ULHTUXSICGIKSS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl thieno[2,3-b]thiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. . This reaction is carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale reactions. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and yield . Additionally, the purification of the product is achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl thieno[2,3-b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of methyl thieno[2,3-b]thiophene-2-carboxylate and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, these compounds may inhibit enzymes or interact with receptors, leading to therapeutic effects . The exact pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Methyl thieno[2,3-b]thiophene-2-carboxylate can be compared with other thiophene derivatives such as:

These compounds share similar chemical properties but differ in their electronic and steric effects, leading to variations in their reactivity and applications.

Biological Activity

Methyl thieno[2,3-b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential applications in drug development, supported by data tables and relevant case studies.

Overview of Biological Activities

This compound and its derivatives have been shown to exhibit a range of biological activities, including:

  • Antitumor Activity : Several derivatives demonstrate potent antiproliferative effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has shown effectiveness against different bacterial strains.
  • Anti-inflammatory Effects : Some derivatives are being explored for their potential as anti-inflammatory agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For instance, it may inhibit key enzymes or bind to receptors involved in disease processes.

Key Mechanisms Identified:

  • Inhibition of Tubulin Assembly : Certain derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as β-glucuronidase and α-glucosidase, which are relevant in various metabolic pathways .

Antiproliferative Activity

A study evaluated the antiproliferative effects of several thieno derivatives against human cancer cell lines. The most promising derivative exhibited an IC50 value ranging from 12 to 86 nM across different cell lines, indicating strong anticancer potential .

Table 1: Antiproliferative Activity of Thieno Derivatives

CompoundCancer Cell LineIC50 (nM)
2cJurkat12
2cCEM86
1FM3A30

Enzyme Inhibition Studies

Research has demonstrated that certain derivatives of this compound are effective inhibitors of β-glucuronidase and α-glucosidase.

Table 2: Enzyme Inhibition Potency

CompoundEnzymeIC50 (μM)
5aβ-glucuronidase22.0 ± 0.3
5bβ-glucuronidase58.4 ± 1.2
-Standard (d-saccharic acid)45.8 ± 2.5

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for drug development:

  • Cancer Therapy : Its ability to induce apoptosis through tubulin inhibition suggests potential as an antitumor agent.
  • Antimicrobial Agents : Given its effectiveness against various pathogens, it may serve as a basis for developing new antibiotics.
  • Anti-inflammatory Drugs : Ongoing research into its anti-inflammatory properties may lead to novel treatments for inflammatory diseases.

Q & A

Q. Basic: What synthetic methodologies are commonly employed for the preparation of methyl thieno[2,3-b]thiophene-2-carboxylate?

This compound is synthesized via cyclization reactions. A key method involves the treatment of methyl [(3-formylthiophen-2-yl)thio]acetate with 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane (DCM) at 0°C, followed by purification via silica gel column chromatography (63% yield) . Critical steps include:

  • Reagent selection : DBU acts as a base to deprotonate intermediates and facilitate cyclization.
  • Temperature control : Cooling to 0°C minimizes side reactions.
  • Purification : Gradient elution with DCM/hexane ensures high purity.

Table 1: Key Reaction Parameters

ParameterValue/Detail
Starting MaterialMethyl [(3-formylthiophen-2-yl)thio]acetate
ReagentDBU
SolventDCM
Temperature0°C
Yield63%

Q. Basic: What spectroscopic and analytical techniques validate the structural integrity of this compound?

Structural validation relies on:

  • 1H/13C NMR : Assignments of aromatic protons (δ 7.2–7.8 ppm) and ester carbonyl carbons (δ 165–170 ppm) confirm the fused thiophene ring system .
  • IR Spectroscopy : Peaks at 1700–1750 cm⁻¹ (C=O stretch) and 3100 cm⁻¹ (C-H aromatic) verify functional groups .
  • Melting Point : Sharp melting ranges (e.g., 105–107°C) indicate purity .

Advanced Tip : High-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystals are obtainable) resolves ambiguities in regiochemistry .

Q. Advanced: How do electronic and steric factors influence regioselectivity in its functionalization?

The electron-deficient thiophene ring directs electrophilic substitution to the 5-position, while steric hindrance at the 3-position (due to the methyl ester) limits reactivity. For example:

  • Sulfonation : Occurs preferentially at the 5-position due to resonance stabilization of the intermediate .
  • Cross-coupling reactions : Suzuki-Miyaura couplings require palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids, with yields dependent on electronic compatibility .

Table 2: Regioselectivity in Electrophilic Substitution

Reaction TypePreferred PositionRationale
Nitration5-positionResonance stabilization of σ-complex
Halogenation5-positionElectron deficiency enhances reactivity

Q. Advanced: What strategies optimize reaction yields in large-scale syntheses?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst screening : DBU outperforms weaker bases (e.g., K₂CO₃) in cyclization efficiency .
  • Workflow design : Telescoping steps (e.g., in situ hydrolysis of intermediates) reduces purification losses .

Case Study : Refluxing methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate with KOH in MeOH/H₂O (2 h) achieves 98% hydrolysis to the carboxylic acid, streamlining downstream functionalization .

Q. Advanced: What role does this compound play in materials science?

This compound serves as a precursor for:

  • Organic semiconductors : Its π-conjugated system enables charge transport in thin-film transistors (OTFTs). Vacuum-deposited films exhibit mobilities up to 0.1 cm²/V·s .
  • Conductive polymers : Copolymerization with EDOT (3,4-ethylenedioxythiophene) enhances conductivity in electrochemical devices .

Table 3: Electronic Properties

PropertyValue/Detail
HOMO-LUMO Gap~3.2 eV (calculated DFT)
Charge Carrier Mobility0.05–0.1 cm²/V·s (OTFTs)

Q. Advanced: How are computational methods used to predict reactivity?

Density functional theory (DFT) calculations:

  • Reaction pathways : Simulate transition states for cyclization, confirming DBU’s role in lowering activation energy .
  • Electronic structure analysis : Maps electron density to predict sites for nucleophilic/electrophilic attack .

Software Tools : Gaussian 16 or ORCA for geometry optimization; Multiwfn for electron localization analysis.

Properties

IUPAC Name

methyl thieno[2,3-b]thiophene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2S2/c1-10-7(9)6-4-5-2-3-11-8(5)12-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHTUXSICGIKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)SC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl (3-formylthiophene-2-ylthio)acetate (19.31 g, 91 mmol) in methanol (150 mL) was added 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (1 mL, 1 g, 8.05 mmol) and the stirred reaction flask was immediately immersed in an ice-water bath. Stirring was continued for 30 minutes and the mixture was filtered to give a tacky solid product which was washed with a little cold (-20° C.) methanol. The solvent was evaporated in vacuo from the mother liquor and the residue was partitioned between ether and aqueous sodium bicarbonate. The water layer was washed with ether twice, and the combined ether extracts were dried (MgSO4), filtered, and the solvent evaporated in vacuo to give an oil which solidified when triturated with a little cold (-20° C.) methanol. This was combined with the original solid product to give a total of 14.55 g of methyl thieno-[2,3-b]thiophene-2-carboxylate, m.p. 101°-105° C. Recrystallization from methanol gave product with m.p. 106°-107° C.
Quantity
19.31 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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